Cas no 2227741-74-2 (rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine)

Technical Introduction: rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine is a chiral cyclopropane derivative featuring a pyrazole substituent, offering a structurally constrained framework with potential applications in medicinal chemistry and asymmetric synthesis. Its rigid cyclopropane ring enhances stereochemical control, while the 2-methylpropyl group may influence lipophilicity and binding affinity. The racemic mixture of (1R,2R)-enantiomers provides a versatile intermediate for further resolution or derivatization. This compound’s unique scaffold could be valuable in the development of bioactive molecules, particularly for targeting enzymes or receptors requiring precise spatial orientation. High purity and well-defined stereochemistry make it suitable for exploratory research in drug discovery and mechanistic studies.
rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine structure
2227741-74-2 structure
Product Name:rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine
CAS No:2227741-74-2
MF:C10H17N3
MW:179.262081861496
CID:6050788
PubChem ID:124748834
Update Time:2025-11-06

rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine
    • 2227741-74-2
    • rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine
    • EN300-1737122
    • Inchi: 1S/C10H17N3/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11/h3-4,7-9H,5-6,11H2,1-2H3/t8-,9-/m1/s1
    • InChI Key: ZTSPCCAEFYEOOI-RKDXNWHRSA-N
    • SMILES: N[C@@H]1C[C@H]1C1=CC=NN1CC(C)C

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine

Introduction to rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine (CAS No. 2227741-74-2)

rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine, with the CAS number 2227741-74-2, is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring and a pyrazole moiety, both of which contribute to its potential biological activities and therapeutic applications.

The chiral nature of this compound is particularly noteworthy, as it can exist in two enantiomeric forms. The racemic mixture, denoted as rac-(1R,2R), consists of equal amounts of the (1R,2R) and (1S,2S) enantiomers. The presence of chiral centers in the molecule can significantly influence its pharmacological properties, including its binding affinity to biological targets and its metabolic stability.

Recent studies have highlighted the potential of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent activity as a modulator of GABA receptors, which are crucial for regulating neuronal excitability and synaptic transmission. By modulating these receptors, the compound may help alleviate symptoms associated with conditions such as anxiety, epilepsy, and sleep disorders.

In addition to its potential in neurological disorders, rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pyrazole moiety in rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine is known for its ability to form stable complexes with metal ions. This property has led to investigations into its potential use as a metal chelator in the treatment of metal-induced toxicity and neurodegenerative diseases. For example, studies have shown that the compound can effectively sequester iron ions, which are implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's.

The cyclopropane ring in rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine adds another layer of complexity to its chemical structure. Cyclopropane rings are known for their strain energy and reactivity, which can influence the compound's interactions with biological targets. This structural feature may contribute to the compound's ability to penetrate cell membranes and reach intracellular targets.

From a synthetic perspective, the preparation of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine involves several steps that require precise control over chirality and functional group manipulation. Recent advancements in asymmetric synthesis have enabled more efficient and scalable methods for producing this compound. These methods often involve the use of chiral catalysts or auxiliaries to ensure high enantioselectivity.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine in various therapeutic indications. Preliminary results have been promising, with the compound demonstrating favorable pharmacokinetic properties and low toxicity profiles. However, further research is needed to fully understand its mechanisms of action and potential side effects.

In conclusion, rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine (CAS No. 2227741-74-2) is a multifaceted compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an exciting area of research for chemists and pharmacologists alike. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.

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